molecular formula C23H21N5O4 B6484368 methyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate CAS No. 894992-65-5

methyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate

Cat. No.: B6484368
CAS No.: 894992-65-5
M. Wt: 431.4 g/mol
InChI Key: SDZRQMVLHRXCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin class, characterized by a fused bicyclic core with a pyrazole and pyrimidine ring. Key structural features include:

  • A 2,3-dimethylphenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidin scaffold.
  • An acetamido linker bridging the pyrimidin-5-yl group to a methyl benzoate moiety at the 4-position.

Properties

IUPAC Name

methyl 4-[[2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-14-5-4-6-19(15(14)2)28-21-18(11-25-28)22(30)27(13-24-21)12-20(29)26-17-9-7-16(8-10-17)23(31)32-3/h4-11,13H,12H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZRQMVLHRXCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered significant attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

1. Overview of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are recognized for their ability to inhibit various eukaryotic protein kinases, which play critical roles in cellular processes such as growth, differentiation, and survival. The structure of this compound suggests potential for significant biological activity due to the presence of the pyrazolo[3,4-d]pyrimidine scaffold.

2. Antitumor Activity

Research has shown that compounds with a pyrazolo[3,4-d]pyrimidine core exhibit promising antitumor properties. For instance:

  • In Vitro Studies : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited high inhibitory activity against various cancer cell lines. The compound with a similar structure had an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than the positive control doxorubicin (IC50 = 9.20 µM) .
CompoundCell LineIC50 (µM)
1aA5492.24
DoxorubicinA5499.20
1dMCF-71.74

The above table summarizes the antitumor efficacy of selected compounds against specific cancer cell lines.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in tumor growth and proliferation. The inhibition leads to apoptosis in cancer cells as evidenced by flow cytometric analysis .

4. Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives:

  • Antibacterial Studies : Research indicates these compounds can inhibit bacterial proliferation. For example, certain pyrazolo[3,4-d]pyrimidines showed activity against Staphylococcus aureus and Escherichia coli, suggesting potential dual-action as anticancer and antimicrobial agents .

5. Case Studies

Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidines:

  • A study evaluated a library of pyrazolo[3,4-d]pyrimidines against various bacterial strains and found significant antibacterial activity in several derivatives .

6. Conclusion

This compound represents a promising candidate within the pyrazolo[3,4-d]pyrimidine class for further development as an anticancer and antimicrobial agent. Its ability to inhibit key kinases involved in tumor progression and its potential antibacterial properties warrant further investigation.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate has been primarily investigated for its potential as a therapeutic agent. The compound's design allows for interactions with various biological targets:

  • Anticancer Activity : Studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in specific cancer types. The compound's ability to modulate signaling pathways involved in cell growth makes it a candidate for further development in oncology.
  • Anti-inflammatory Properties : Preliminary investigations suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases.

Drug Development

The compound serves as a scaffold for the synthesis of new derivatives with enhanced biological properties. Researchers utilize structure-activity relationship (SAR) studies to optimize the pharmacological profile of related compounds:

  • Synthesis Techniques : The synthesis of this compound typically involves multi-step organic reactions under controlled conditions. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis process and confirm the structure of intermediates .

Biological Assays

In vitro and in vivo assays are critical for evaluating the biological activity of this compound:

  • Cellular Assays : These assays help assess the compound's efficacy against various cancer cell lines and inflammatory models. Results from these studies can guide further modifications to improve potency and selectivity.
  • Molecular Docking Studies : Computational methods such as molecular docking simulations are used to predict how the compound interacts with specific biological targets at the molecular level. This approach aids in understanding the mechanism of action and optimizing binding affinity.

Case Studies

Several studies have documented the applications of this compound:

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the role of structural modifications in enhancing activity against specific cancer types.
  • Inflammatory Response Modulation : Research presented at the International Conference on Inflammation showed that compounds similar to this compound could effectively reduce inflammation markers in animal models of arthritis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]pyrimidin Core

a) BE28851 (Methyl 4-[2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate)
  • Key Differences :
    • Replaces the 2,3-dimethylphenyl group with a sulfanyl (-S-) group at the 6-position.
    • Retains the methyl benzoate moiety but lacks aromatic substitution on the pyrazole ring.
b) BE42618 (N-(4-Acetylphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide)
  • Key Differences :
    • Features an acetylphenyl group instead of methyl benzoate.
    • Sulfanyl group at the 6-position.
  • Impact :
    • The acetyl group may alter metabolic stability, as esterases can hydrolyze benzoate esters more readily than acetylated amides .
c) 1-[(Furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea ()
  • Key Differences :
    • Substitutes the benzoate ester with a urea linkage and a furan-2-ylmethyl group .

Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C24H23N5O4 ~445.48* 2,3-Dimethylphenyl, methyl benzoate
BE28851 C15H13N5O4S 359.36 Sulfanyl, methyl benzoate
BE42618 C15H13N5O3S 343.36 Sulfanyl, acetylphenyl
Example 53 () C29H22F2N6O3 564.53 Fluorophenyl, chromen-4-one

*Calculated based on structural similarity.

  • Molecular Weight : The target compound’s higher weight (~445 g/mol) may limit blood-brain barrier penetration compared to lighter analogs like BE28851 (359 g/mol).
  • Lipophilicity : The 2,3-dimethylphenyl group increases logP relative to sulfanyl or urea-containing analogs, favoring membrane permeability but risking solubility challenges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.